molecular formula BiN3O9 B081892 Bismuth nitrate CAS No. 10361-44-1

Bismuth nitrate

Cat. No. B081892
CAS RN: 10361-44-1
M. Wt: 395 g/mol
InChI Key: PPNKDDZCLDMRHS-UHFFFAOYSA-N
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Patent
US06833124B2

Procedure details

There are three forms of bismuth nitrate, two of which are insoluble in water. One way to obtain soluble bismuth nitrate is to roast the bismuth sulfate first at a low temperature (200° C.) to convert it to the oxide, and then subject the oxide to concentrated nitric acid. The molar ratio of acid to bismuth oxide should be greater than or equal to 4:1 in order to avoid producing insoluble bismuth nitrate. Using this method, the bismuth was completely dissolved. Fine crystals of soluble bismuth nitrate were then formed through evaporation of a majority of the liquor, followed by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Bi+3:6].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Bi+3].[N+:18]([O-:21])([OH:20])=[O:19].[Bi]=O>>[N+:18]([O-:21])([O-:20])=[O:19].[Bi+3:6].[N+:18]([O-:21])([O-:20])=[O:19].[N+:18]([O-:21])([O-:20])=[O:19] |f:0.1.2.3.4,7.8.9.10,^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Bi+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Bi+3]
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
first at a low temperature (200° C.)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.